4'-Methylacetophenone-d3

Descripción

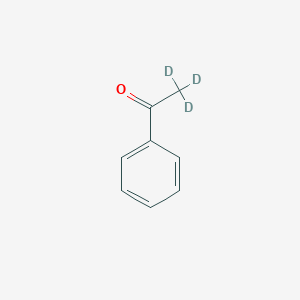

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trideuterio-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169976 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-31-4 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Kinetic Isotope Effect Kie Studies with Acetophenone α,α,α D3

Theoretical Framework of Kinetic Isotope Effects in Deuterated Systems

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). wikipedia.org The theoretical basis for the KIE lies in the differences in zero-point vibrational energies (ZPE) of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. pharmacy180.com

Primary Deuterium (B1214612) Kinetic Isotope Effects (PD-KIE)

A primary deuterium kinetic isotope effect is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. pharmacy180.comlibretexts.org The magnitude of the PD-KIE, expressed as the ratio kH/kD, is typically greater than 1.5 and can range from 2 to 8. pharmacy180.com This significant effect arises because the difference in ZPE between the C-H and C-D bonds is lost in the transition state. wikipedia.org For instance, the bromination of acetone (B3395972) shows a kH/kD of 7, indicating that the C-H bond cleavage is part of the rate-determining step. libretexts.org The magnitude of the PD-KIE can also provide information about the symmetry of the transition state; a maximum effect is often seen in reactions with a symmetrical transition state where the proton is half-transferred. princeton.edu

Secondary Deuterium Kinetic Isotope Effects (SD-KIE)

Secondary deuterium kinetic isotope effects occur when the deuterium substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than PD-KIEs, with kH/kD values typically ranging from 1 to 1.5. pharmacy180.com SD-KIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. They are further classified based on the location of the isotope relative to the reaction center. For example, α-secondary KIEs involve isotopic substitution at the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization generally leads to a normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). princeton.edu

Solvent Kinetic Isotope Effects (SKIE)

When a reaction is carried out in a deuterated solvent, such as D2O, a solvent kinetic isotope effect can be observed. chem-station.com These effects can arise from several factors. The solvent can act as a reactant, leading to a primary isotope effect. libretexts.org Additionally, rapid hydrogen-deuterium exchange between the substrate and the solvent can occur. libretexts.org The nature of the interactions between the solvent and the reacting species can also differ between the protiated and deuterated solvents, influencing the energy of the transition state and resulting in a secondary isotope effect. chem-station.comlibretexts.org For example, the acid dissociation constant of a carboxylic acid is smaller in D2O than in H2O. chem-station.com

Multiple Deuterium Kinetic Isotope Effects

In molecules with multiple deuterium substitutions, the observed KIE can be a composite of primary and secondary effects. For instance, in a study on the thermal isomerization of bicyclo[4.2.0]oct-7-ene, the deuterium labeling at multiple positions helped to rule out certain mechanistic pathways by comparing the observed KIE with the expected values for different mechanisms. iitd.ac.in The analysis of multiple KIEs can provide a more detailed picture of the transition state and the reaction coordinate.

Experimental Methodologies for KIE Determination

The determination of kinetic isotope effects relies on accurately measuring the reaction rates of both the isotopically light and heavy compounds. wikipedia.org Several methods are employed for this purpose.

One common approach involves running two parallel reactions, one with the non-deuterated substrate and one with the deuterated analog, under identical conditions. The rate constants are determined independently, and the KIE is calculated as their ratio. wikipedia.org However, ensuring identical conditions can be challenging.

A more precise method is the competition experiment, where a mixture of the light and heavy isotopologues is reacted, and the ratio of the products is determined. nih.gov This method minimizes errors arising from variations in reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful techniques for determining the isotopic composition of the products and unreacted starting materials. libretexts.orglibretexts.org For example, 1H NMR can be used to determine the ratio of -H and -D labeled products from a reaction in a 50:50 mixture of H2O and D2O. nih.gov

Application of KIE in Dissecting Reaction Mechanisms Involving Alpha-Protons

The use of Acetophenone-α,α,α-d3 in KIE studies has been instrumental in understanding reactions involving the alpha-protons of ketones. The bromination of acetophenone-d3 in alkaline media, for instance, has been studied to understand the nature of the transition state in proton transfer reactions. rsc.orgrsc.org

In the reduction of acetophenone (B1666503) using supercritical 2-propanol, a kinetic isotope effect was observed when using deuterated 2-propanol. researchgate.net Specifically, a kH/kD of 1.6 was found with 2-deuterio-2-propanol, and a kH/kD of 2.0 was observed with O-deuterio-2-propanol. researchgate.net These results suggest that the reaction proceeds through a cyclic transition state, similar to the Meerwein-Ponndorf-Verley reduction, where the transfer of hydrogen from the alcohol to the ketone is a key step. researchgate.net

The following table summarizes the kinetic isotope effects observed in the reduction of acetophenone with deuterated 2-propanol.

| Deuterated Reactant | Kinetic Isotope Effect (kH/kD) |

| 2-deuterio-2-propanol | 1.6 |

| O-deuterio-2-propanol | 2.0 |

These studies on acetophenone-α,α,α-d3 and related systems highlight the power of kinetic isotope effects as a tool to probe the intimate details of reaction mechanisms, providing evidence for the involvement of specific bonds in the rate-determining step and shedding light on the geometry of the transition state.

Elucidation of Rate-Determining Steps and Transition State Structures

The primary application of KIE is to determine whether the cleavage of a specific bond is part of the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the slowest step of the reaction. researchgate.net This is because the heavier isotope (deuterium) forms a stronger bond than the lighter isotope (protium), requiring more energy to break. libretexts.org

In the context of acetophenone-α,α,α-d3, a substantial KIE suggests that the C-D bond at the α-position is being cleaved during the rate-determining step. This information is crucial for constructing an accurate picture of the reaction mechanism. For instance, in base-catalyzed halogenation reactions of acetophenone, a significant KIE points to the enolization step, where a proton (or deuteron) is removed from the α-carbon, as the rate-limiting event.

Furthermore, the magnitude of the KIE can provide details about the structure of the transition state. The transition state is the highest energy point along the reaction coordinate, and its geometry influences the reaction rate. Theoretical models predict that the maximum KIE for a C-H/C-D bond cleavage occurs when the transition state is symmetric, meaning the proton is roughly halfway between the donor and acceptor atoms. As the transition state becomes more "reactant-like" or "product-like" (asymmetric), the KIE value decreases. Therefore, by measuring the KIE for a reaction involving acetophenone-α,α,α-d3, chemists can infer the geometry of the transition state for the proton transfer step. Studies on the bromination of acetophenone have utilized this principle to analyze transition state symmetry. rsc.orgrsc.org

Case Studies of KIE in Acetophenone-Related Reactions

Carbonyl Reductions (e.g., Asymmetric Transfer Hydrogenation)

Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols from prochiral ketones like acetophenone. In these reactions, a hydrogen atom is transferred from a donor molecule (often an alcohol like isopropanol) to the carbonyl carbon of the ketone, facilitated by a chiral metal catalyst.

KIE studies using acetophenone-α,α,α-d3 can help elucidate the mechanism of this transfer. If the rate-determining step involves the transfer of a hydride from the catalyst to the carbonyl carbon, a secondary KIE might be observed. This is because the hybridization of the α-carbon changes from sp3 to sp2-like in the transition state, which can affect the vibrational frequencies of the adjacent C-D bonds.

Alpha-Functionalization Reactions (e.g., Base-Promoted Chlorination, α-Arylation)

The α-position of acetophenone is a key site for functionalization. Base-promoted halogenation and α-arylation are important reactions for creating new carbon-carbon and carbon-heteroatom bonds.

In base-promoted chlorination, the first step is the removal of a proton from the α-carbon by a base to form an enolate. This enolate then reacts with a chlorine source. By using acetophenone-α,α,α-d3 and measuring the KIE, it can be definitively shown that the deprotonation step is rate-limiting. Studies on the bromination of acetophenone-d3 have indeed confirmed a significant KIE, supporting this mechanism. rsc.orgrsc.orgosti.gov

Similarly, in palladium-catalyzed α-arylation reactions, an enolate is formed which then participates in a cross-coupling reaction with an aryl halide. KIE studies with acetophenone-α,α,α-d3 can help determine if the enolate formation is the slow step or if a subsequent step in the catalytic cycle, such as reductive elimination, is rate-determining. This information is vital for optimizing the reaction conditions and catalyst design for these important C-C bond-forming reactions. nih.gov

Biocatalytic Transformations and Enzyme Mechanisms

Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations. KIE studies are a cornerstone of mechanistic enzymology, providing critical information about how enzymes achieve their remarkable catalytic power.

When acetophenone or related ketones are substrates for enzymes, such as reductases, the use of acetophenone-α,α,α-d3 can reveal the details of the enzyme's mechanism. For example, a significant KIE would indicate that the C-H bond cleavage at the α-position is part of the rate-determining step of the enzymatic reaction. This could involve the formation of an enolate intermediate within the enzyme's active site.

Furthermore, KIE studies can help to understand the degree of transition state stabilization provided by the enzyme. By comparing the KIE for the enzymatic reaction to the KIE for the corresponding non-enzymatic reaction in solution, researchers can quantify the extent to which the enzyme has evolved to bind and stabilize the transition state of the reaction. This provides fundamental insights into the principles of biological catalysis.

Computational and Theoretical Studies of Deuterated Acetophenone

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties and reactivity of chemical compounds. In the context of Acetophenone-alpha,alpha,alpha-d3, DFT calculations provide valuable insights into its electronic structure, geometry, and spectroscopic characteristics. These theoretical approaches complement experimental findings and offer a deeper understanding of the molecule's behavior.

Geometry Optimization and Electronic Structure Analysis

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For acetophenone (B1666503) and its deuterated isotopologues, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations have been used to support the additive nature of ligand contributions to the pKa of related metal hydride complexes. nih.gov

The electronic structure of Acetophenone-alpha,alpha,alpha-d3 can also be thoroughly analyzed using DFT. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity and its behavior in chemical reactions. For instance, in studies of iron hydride phosphine (B1218219) carbonyl complexes, the energy of the HOMO, which consists mainly of nonbonding d electrons, was found to increase linearly with phosphine substitution, correlating with an increase in the pKa value. nih.gov

Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is vital for understanding intermolecular interactions and the molecule's susceptibility to nucleophilic or electrophilic attack. The performance of various density functionals can be benchmarked against experimental data, with dispersion-corrected functionals like PBE-D3 and RPBE-D3 showing good accuracy for adsorption processes on surfaces. osti.gov

Simulation of Spectroscopic Data (NMR, IR) for Validation

A significant application of DFT is the simulation of spectroscopic data, which serves as a means of validating the computational model and aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of the different nuclei in Acetophenone-alpha,alpha,alpha-d3. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each atom. These theoretical chemical shifts can be compared with experimental NMR spectra to confirm structural assignments. nih.gov Simulating NMR spectra can be a powerful tool for gaining insights into the spin dynamics of the molecule. nih.gov While a definitive method to identify monomolecular organic compounds, NMR spectroscopy provides details of the electronic structure and individual functional groups of a molecule. youtube.com

Infrared (IR) Spectroscopy: DFT calculations can also simulate the IR spectrum of Acetophenone-alpha,alpha,alpha-d3 by calculating the vibrational frequencies and their corresponding intensities. quimicaorganica.org Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for each absorption band in the experimental spectrum. This comparison between simulated and experimental IR spectra is invaluable for assigning vibrational modes and confirming the molecular structure.

| Spectroscopic Data Simulation | Methodology | Application |

| NMR Chemical Shifts | Geometry optimization followed by calculation of magnetic shielding tensors. | Validation of molecular structure and assignment of experimental NMR signals. |

| IR Vibrational Frequencies | Calculation of harmonic vibrational frequencies and their intensities. | Assignment of experimental IR absorption bands and confirmation of functional groups. |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling provides a powerful lens through which to examine the intricate details of chemical reactions involving Acetophenone-alpha,alpha,alpha-d3. These computational methods allow for the exploration of reaction mechanisms, the identification of transient species like transition states, and the prediction of reaction rates.

Computational Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a crucial tool in mechanistic chemistry, and its computational prediction for reactions involving Acetophenone-alpha,alpha,alpha-d3 offers deep insights. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The deuterium (B1214612) KIE (²H KIE) is a common and well-understood type, and its value can now be predicted with considerable accuracy using density functional theory (DFT). wikipedia.org

Computational models can calculate the vibrational frequencies of both the normal and the deuterated reactant and transition state. These frequencies are then used to determine the zero-point energies (ZPEs). The difference in ZPE between the isotopologues in the reactant and the transition state is the primary contributor to the primary KIE.

For instance, in the reduction of acetophenone, kinetic isotope effects were observed, suggesting the reaction proceeds via a cyclic transition state. researchgate.net Experimental studies on the bromination of acetophenone-d3 have also been conducted to investigate the relationship between deuterium and tritium (B154650) isotope effects. rsc.orgosti.gov The computational prediction of KIEs can help to support or refute proposed reaction mechanisms by comparing the calculated values with experimental data. osti.gov

Analysis of Energetic Landscapes and Reaction Coordinates

Quantum chemical calculations are instrumental in mapping the energetic landscape of a reaction. This involves calculating the potential energy of the system as the reactants are converted into products. The reaction coordinate, which represents the progress of the reaction, is a key concept in this analysis. numberanalytics.com

By mapping the potential energy surface, chemists can identify the minimum energy path (MEP), which is the most likely route for the reaction to follow. numberanalytics.com Along this path, stationary points such as reactants, products, intermediates, and, most importantly, transition states are located. The transition state represents the energy maximum along the reaction coordinate and is the critical point that determines the reaction rate.

DFT calculations have been used to analyze the transition states for reactions such as the hydride transfer in the acetophenone series. researchgate.net These studies provide detailed information about the geometry and energy of the transition state, which is essential for understanding the factors that control the stereoselectivity of a reaction. For example, in the aldol-Tishchenko reaction of sulfinimines, DFT calculations rationalized the observed diastereoselectivities. researchgate.net Similarly, in the study of chorismate mutase, quantum chemical simulations were used to investigate the reaction path and the stabilization of the transition state. nih.gov

| Computational Analysis | Key Concepts | Insights Gained |

| Kinetic Isotope Effect (KIE) | Zero-Point Energy (ZPE), Vibrational Frequencies | Mechanistic details, involvement of specific bonds in the rate-determining step. |

| Energetic Landscapes | Potential Energy Surface, Minimum Energy Path (MEP), Reaction Coordinate | Reaction mechanism, identification of intermediates and transition states, prediction of reaction rates and selectivity. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Acetophenone-alpha,alpha,alpha-d3. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the exploration of the conformational landscape of Acetophenone-alpha,alpha,alpha-d3, identifying the different shapes the molecule can adopt and the energy barriers between these conformations.

Furthermore, MD simulations can be used to study the interactions between Acetophenone-alpha,alpha,alpha-d3 and other molecules, such as solvent molecules or other reactants. This is particularly important for understanding how the local environment influences the molecule's properties and reactivity. For example, MD simulations could be used to study the solvation of Acetophenone-alpha,alpha,alpha-d3 in different solvents, providing information about the structure of the solvent shell and the strength of the intermolecular interactions.

Hydrogen Bonding and Molecular Docking Studies

Computational and theoretical examinations of Acetophenone-alpha,alpha,alpha-d3, specifically concerning its hydrogen bonding capabilities and molecular docking behavior, are not extensively documented in publicly available research. However, by analyzing studies on its non-deuterated counterpart, acetophenone, and integrating the known principles of deuterium's influence on molecular interactions, a theoretical framework can be established.

Hydrogen Bonding in Acetophenone:

Theoretical studies, including those employing density functional theory (DFT), have investigated the hydrogen bonding interactions of acetophenone with various molecules. nih.gov Acetophenone, with its carbonyl group, can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group possesses lone pairs of electrons that can interact with hydrogen bond donors. nih.gov

Research on the complexes of phenol (B47542) with halogenated acetophenones has shown that acetophenone can engage in hydrogen bonding on either its phenyl or methyl side. nih.gov The geometry of these interactions can be influenced by other forces, such as stacking interactions, which can sometimes compete with and distort the hydrogen bond. nih.gov The vibrational spectrum of these complexes, particularly the OH stretching vibrations, provides a sensitive probe for the strength and nature of the hydrogen bond. nih.gov

Molecular Docking Studies of Acetophenone:

Molecular docking simulations have been employed to predict the binding orientation and affinity of acetophenone and its derivatives with various protein targets. For instance, docking studies of acetophenone against the Geobacillus thermocatenulatus lipase (B570770) (GTL) enzyme have been performed to understand enantioselective reduction processes. researchgate.net These studies analyze the interactions between the ligand and the amino acid residues in the active site of the enzyme. researchgate.net

In another study, acetophenone-1,2,3-triazole derivatives were designed and subjected to molecular docking against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. nih.govnih.gov The docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitors and the amino acid residues of the InhA active site, providing insights into their inhibitory mechanism. nih.govnih.gov

Summary of Theoretical Interaction Data for Acetophenone Derivatives

| Compound/Derivative | Target Enzyme/Molecule | Key Interactions Observed/Predicted | Reference |

| Acetophenone | Geobacillus thermocatenulatus lipase (GTL) | Interaction with active site residues like Cys 114 and Phe 17. | researchgate.net |

| Acetophenone-1,2,3-triazole conjugates | Enoyl-acyl carrier protein reductase (InhA) | Hydrogen bonding and hydrophobic interactions with residues such as Met98. | nih.govnih.gov |

| Halogenated Acetophenones | Phenol | Hydrogen bonding and stacking interactions, with docking preference influenced by halogen substitution. | nih.gov |

It is important to underscore that the discussion regarding Acetophenone-alpha,alpha,alpha-d3 is largely inferential. Direct computational and theoretical studies on this specific deuterated compound are necessary to definitively characterize its hydrogen bonding and molecular docking profiles.

Applications of Acetophenone α,α,α D3 in Advanced Analytical and Tracer Methodologies

Role as an Internal Standard in Quantitative Analytical Chemistry

The primary application of Acetophenone-α,α,α-d3 in analytical chemistry is its use as an internal standard (ISTD). An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample extraction and ionization, but is clearly distinguishable by the detector. Deuterated standards, such as Acetophenone-α,α,α-d3, fulfill these requirements exceptionally well, particularly in mass spectrometry-based methods. nih.gov

In GC-MS, quantification relies on the precise and accurate measurement of an analyte's concentration. The use of a stable isotope-labeled internal standard is a gold-standard technique to correct for analyte loss during sample preparation and variations in instrument response. nih.gov Acetophenone-α,α,α-d3 is an exemplary internal standard for the quantification of native acetophenone (B1666503) or structurally similar compounds.

The protocol involves adding a known quantity of Acetophenone-α,α,α-d3 to samples before extraction. researchgate.net Because the deuterated and non-deuterated forms have virtually identical chemical properties (e.g., polarity, volatility, and reactivity), they experience similar losses during extraction, derivatization, and injection. researchgate.net In the gas chromatograph, they co-elute, meaning they have the same retention time. researchgate.net However, the mass spectrometer distinguishes them based on their mass-to-charge ratio (m/z). Acetophenone-α,α,α-d3 is three mass units heavier than acetophenone. sigmaaldrich.com By comparing the peak area of the analyte to the peak area of the known amount of internal standard, a precise quantification can be achieved. nih.gov This approach is particularly effective for complex matrices like wine, where matrix effects can interfere with accurate measurement. researchgate.net

Table 1: Example GC-MS Protocol Parameters for Quantification using Acetophenone-α,α,α-d3

| Parameter | Setting | Rationale |

|---|---|---|

| Internal Standard | Acetophenone-α,α,α-d3 | Chemically identical to the analyte (acetophenone), ensuring similar behavior during sample prep and analysis. |

| Analyte | Acetophenone | The target compound for quantification. |

| GC Column | Non-polar (e.g., DB-5ms) | Provides good separation for aromatic ketones. |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific m/z values for the analyte and the ISTD. researchgate.netresearchgate.net |

| Monitored Ions (Analyte) | m/z 105.1, 77.1 | 105.1 corresponds to the [C₆H₅CO]⁺ fragment; 77.1 corresponds to the phenyl [C₆H₅]⁺ fragment. researchgate.net |

| Monitored Ions (ISTD) | m/z 105.1, 80.1 | The key fragment [C₆H₅CO]⁺ remains at 105.1, but fragments containing the deuterated methyl group will be shifted. The molecular ion peak will be at m/z 123. |

| Quantification | Ratio of Analyte Peak Area to ISTD Peak Area | Corrects for variations in injection volume and sample loss, providing high accuracy. nih.gov |

This table is a representative example; specific parameters may vary based on the instrument and application.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive analytical technique that requires minimal sample preparation. nih.govjaper.in It is increasingly used for quantitative analysis in various fields, including pharmaceuticals. researchgate.netnih.gov

While less common than in MS, deuterated standards can also be used in quantitative FTIR. The fundamental principle relies on the fact that the vibrational frequency of a chemical bond is dependent on the mass of the atoms involved. The carbon-deuterium (C-D) bond vibrates at a lower frequency (ca. 2100-2250 cm⁻¹) than the corresponding carbon-hydrogen (C-H) bond (ca. 2850-3000 cm⁻¹). This shift creates a distinct spectral window, allowing the vibrational bands of the deuterated internal standard to be measured without overlapping signals from the analyte or sample matrix. researchgate.net

For a quantitative ATR-FTIR protocol using Acetophenone-α,α,α-d3, one would measure the area of a characteristic peak of the analyte and compare it to the area of a non-interfering peak from the deuterated standard, typically the C-D stretching band. This ratio can then be correlated with concentration using a calibration curve. This method offers a green, solvent-free alternative to traditional chromatographic techniques for certain applications. nih.gov

Stable Isotope Tracing in Metabolic and Biological Research

Stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs and other xenobiotics. medchemexpress.com By replacing hydrogen with deuterium (B1214612), scientists can follow a molecule through complex biological systems without altering its fundamental biological activity. nih.gov

Deuteration of a molecule like acetophenone can provide crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmedchemexpress.com When a mixture of the deuterated and non-deuterated compound is administered, mass spectrometry can track the ratio of the two forms over time in various tissues and fluids.

For instance, research into the microbial metabolism of acetophenone has identified that it can be converted into phenyl acetate (B1210297) by the enzyme acetophenone oxygenase. nih.gov This is followed by hydrolysis to phenol (B47542) and acetate. nih.gov By administering Acetophenone-α,α,α-d3, researchers can confirm this pathway in vivo. The deuterium-labeled methyl group would be cleaved from the molecule, and its fate could be traced, confirming the specific metabolic cleavage site. This information is vital for understanding the compound's biological effects and potential toxicity.

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). rsc.org This effect is a cornerstone for elucidating biochemical pathways and enzyme mechanisms. If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium (forming a stronger C-D bond) will slow the reaction down.

Studies on the metabolism of acetophenone have identified key enzymes like acetophenone oxygenase. nih.gov By using Acetophenone-α,α,α-d3 as a substrate, researchers can measure the KIE to determine if the cleavage of a C-H bond on the methyl group is the rate-limiting step of the enzymatic reaction. A significant KIE would provide strong evidence for the proposed mechanism. Isotope labeling experiments have been used to study the deuteration of acetophenone during catalytic hydrogenation, providing insight into the stereoselectivity of the reaction. researchgate.net Similarly, the KIE of acetophenone-d3 has been studied in chemical reactions like bromination to probe the nature of reaction transition states. rsc.org

Deuterium Labeling in Material Science and Polymer Chemistry

The applications of deuterium-labeled compounds are expanding into material science and polymer chemistry. acs.org Acetophenone and its derivatives are used as building blocks for various materials, including polymers and specialized coatings. For example, acetophenone hybrids have been synthesized for potential use as environmentally friendly antifouling agents to prevent biofouling on marine surfaces. nih.gov Acetylene carbonylation, a reaction that can produce acrylates (monomers for plastics and polymers), has also been studied with acetophenone derivatives. acs.orgacs.org

In this context, Acetophenone-α,α,α-d3 can be used as a tracer to study the mechanisms of polymerization reactions or the degradation of materials. By incorporating the deuterated monomer into a polymer chain, researchers can use techniques like secondary ion mass spectrometry (SIMS) or neutron scattering to investigate polymer dynamics, diffusion, and surface segregation. Furthermore, the KIE can be exploited to enhance the stability and lifetime of organic materials, such as organic light-emitting diodes (OLEDs), by deuterating specific sites susceptible to degradation. acs.org While specific published applications of Acetophenone-α,α,α-d3 in this area are nascent, its utility as a mechanistic probe and a building block for more stable materials represents a significant area of future research.

Polymerization Studies with Deuterated Monomers

The use of deuterated compounds has become a cornerstone in the elucidation of complex polymer structures and reaction kinetics. ornl.gov In polymerization studies, the selective incorporation of deuterium at specific sites within a monomer or an initiator molecule provides a powerful handle for spectroscopic analysis. Acetophenone-α,α,α-d3, a deuterated photoinitiator, serves as a valuable tool in this regard, particularly in the polymerization of deuterated monomers. When used to initiate the polymerization of monomers that are also isotopically labeled, it allows for precise tracking of the initiator fragments and detailed investigation of the polymerization mechanism.

The primary advantage of using Acetophenone-α,α,α-d3 lies in the distinct nuclear magnetic resonance (NMR) signature of deuterium. nih.gov In a typical ¹H NMR spectrum of a polymer, the signals from the initiator end-groups can be obscured by the much larger signals from the repeating monomer units, especially in high molecular weight polymers. chemtube3d.comnih.gov By using a deuterated initiator like Acetophenone-α,α,α-d3, the initiator fragments at the polymer chain ends can be selectively observed in ²H NMR spectroscopy without interference from the protonated parts of the polymer chain. magritek.com This allows for a clear and quantitative analysis of the end-groups, which is crucial for determining key polymer properties such as the number-average molecular weight (Mn) and the degree of polymerization. youtube.com

For instance, in the photoinitiated polymerization of a deuterated monomer, the resulting polymer will have both deuterated repeating units and a deuterated end-group derived from Acetophenone-α,α,α-d3. The analysis of the ²H NMR spectrum can provide a direct comparison of the integrated signal intensities of the initiator fragment and the monomer units, leading to a precise calculation of the polymer chain length.

A hypothetical study involving the use of Acetophenone-α,α,α-d3 as a photoinitiator for the polymerization of a deuterated acrylate (B77674) monomer is detailed in the table below.

Table 1: Hypothetical Polymerization of Deuterated Methyl Methacrylate (MMA-d8) using Acetophenone-α,α,α-d3

| Parameter | Value |

| Monomer | Methyl Methacrylate-d8 (MMA-d8) |

| Photoinitiator | Acetophenone-α,α,α-d3 |

| Initiation Wavelength | 350 nm |

| ²H NMR Analysis | |

| Chemical Shift of Initiator End-Group (CD₃) | ~2.5 ppm |

| Chemical Shift of Monomer Backbone (CD₂) | ~1.9 ppm |

| Integral of Initiator End-Group (I_end) | 1.00 |

| Integral of Monomer Backbone (I_mono) | 150.00 |

| Calculated Degree of Polymerization (DP) | 75 |

| Calculated Number-Average Molecular Weight (Mn) | ~7500 g/mol |

The degree of polymerization is calculated based on the ratio of the integrals of the monomer and initiator signals, adjusted for the number of deuterium atoms in each unit.

Spectroscopic Probing of Polymer Microstructure

The microstructure of a polymer, which includes aspects like tacticity, branching, and the arrangement of monomer units in copolymers, plays a critical role in determining its macroscopic properties. Spectroscopic techniques, particularly NMR, are indispensable for elucidating these microstructural details. youtube.com The strategic use of deuterated initiators, such as Acetophenone-α,α,α-d3, significantly enhances the precision of these analyses.

When Acetophenone-α,α,α-d3 is used to initiate polymerization, the deuterated acetyl group (-COCD₃) becomes covalently attached to the beginning of each polymer chain. This provides a specific label at the chain end that can be unambiguously identified in ²H NMR spectra. magritek.com This is particularly useful for studying the initial steps of polymerization and the influence of the initiator on the resulting polymer microstructure.

One key application is in the study of tacticity, which describes the stereochemical arrangement of chiral centers along the polymer backbone. The environment of the initiator fragment at the chain end can be sensitive to the tacticity of the first few monomer units added. By analyzing the high-resolution ²H NMR spectrum, it may be possible to resolve different signals for the deuterated end-group corresponding to different tactic placements (isotactic, syndiotactic, or atactic) of the initial monomer units. This provides valuable insights into the stereocontrol exerted by the initiation process.

The table below presents hypothetical ²H NMR data that could be obtained from the analysis of a polymer synthesized using Acetophenone-α,α,α-d3, illustrating how the end-group signal can be used to probe the polymer microstructure.

Table 2: Hypothetical ²H NMR Data for Probing Polymer Microstructure using Acetophenone-α,α,α-d3 Initiator

| Microstructural Feature | Analytical Approach | Hypothetical ²H NMR Observation | Interpretation |

| End-Group Identification | Direct observation of the deuterated initiator fragment. | A sharp singlet at ~2.5 ppm. | Confirms the presence of the Acetophenone-α,α,α-d3 derived end-group. |

| Determination of Number-Average Molecular Weight (Mn) | Comparison of the integral of the end-group signal to the integral of the polymer backbone signals. | Ratio of end-group integral to backbone integral is 1:X. | Allows for the calculation of the degree of polymerization and subsequently Mn. youtube.com |

| Analysis of Tacticity at Chain Initiation | High-resolution analysis of the end-group signal for splitting or multiple peaks. | The singlet at ~2.5 ppm is resolved into multiple closely spaced peaks. | Indicates that the local magnetic environment of the end-group is influenced by the stereochemistry of the first few monomer units, providing information on the initial tacticity. |

| Investigation of Chain Transfer to Initiator | Searching for signals corresponding to initiator fragments incorporated within the polymer chain. | Absence of such signals. | Suggests that chain transfer to the initiator is not a significant process under the studied polymerization conditions. |

The use of deuterated initiators like Acetophenone-α,α,α-d3, in conjunction with advanced NMR techniques, provides a detailed and quantitative understanding of polymerization processes and the resulting polymer architecture, which is essential for the rational design of new materials with tailored properties. ornl.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Complex Deuterated Ketones

The synthesis of deuterated compounds is of paramount importance for their use as internal standards, active pharmaceutical ingredients, and probes for mechanistic studies. researchgate.net A primary focus of future research is the development of more efficient, selective, and sustainable methods for introducing deuterium (B1214612) into complex ketone structures.

Recent breakthroughs have moved beyond traditional methods, exploring innovative catalytic strategies. For instance, chemists at Scripps Research have developed a novel method using a unique palladium catalyst system with a monoprotected amino neutral amide ligand and tetrafluoroboric acid. news-medical.net This system activates previously unreactive C-H bonds in ketones, allowing for direct modifications without extra chemical steps, which has significant implications for faster and more sustainable chemical production. news-medical.net Another approach involves an organocatalyzed deuteration process that uses D₂O as an economical deuterium source under mild conditions, achieving excellent deuterium incorporation (90–97%) in a variety of ketones, including bioactive ones. researchgate.net

Photocatalysis is also emerging as a powerful tool. One novel method for synthesizing deuterated aldehydes, which are precursors to many other functional groups, employs a tungsten complex as a photocatalyst, achieving excellent deuterium incorporation and broad substrate tolerance. researchgate.net The synergistic combination of biocatalysis and photocatalysis is also being explored to create sustainable synthetic concepts. researchgate.net These advanced methods promise to make complex deuterated ketones more accessible for a wide range of applications. researchgate.netnih.gov

Table 1: Emerging Synthetic Strategies for Deuterated Ketones

| Method | Catalyst/Reagent | Deuterium Source | Key Advantages |

|---|---|---|---|

| C-H Activation | Palladium with special ligand | - | Accesses previously unreactive sites; more sustainable. news-medical.net |

| Organocatalysis | Organic catalyst | D₂O | Mild conditions; high deuterium incorporation; economical. researchgate.net |

| Photocatalysis | Tungsten complex | D₂O | Broad substrate scope; excellent functional group tolerance. researchgate.net |

| Rhodium Catalysis | Rh(III) catalyst | - | Base-controlled regioselectivity for alkylation or annulation. acs.org |

Integration of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Understanding reaction mechanisms at a molecular level is crucial for optimizing existing chemical transformations and discovering new ones. nih.gov Future research will increasingly rely on the integration of advanced spectroscopic techniques to perform in situ studies, observing reactions as they happen. This is particularly valuable when studying deuterated compounds to elucidate reaction pathways and transition states.

Techniques such as in situ Infrared (IR) spectroscopy and Near Ambient Pressure X-Ray Photoelectron Spectroscopy (XPS) are critical for monitoring changes in chemical bonding and the electronic structure of catalysts and reactants in real-time. frontiersin.org IR spectroscopy provides vital information on the structural coordination of reaction intermediates, while in situ XPS allows for the analysis of catalytic surfaces during the reaction process. frontiersin.org The hyphenation of electrochemical methods with spectroscopy and microscopy provides deeper insights into the electrode-electrolyte interface, which is crucial for electrocatalytic reactions. frontiersin.org

For example, in the development of a more climate-friendly method for producing ammonia, researchers used infrared spectroscopy and mass spectrometry with deuterium labeling to verify the reaction pathway, confirming that hydrogen atoms were electrochemically extracted from water and transferred to produce ammonia. chemeurope.com These advanced analytical capabilities are essential for understanding the complex biogeochemical processes and for the risk assessment of new materials. nih.gov

Expansion of KIE Applications to New Catalytic Systems and Biological Processes

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. Acetophenone-d3 and other deuterated compounds are central to these studies. Future work will expand the application of KIE to a broader range of complex catalytic systems and biological pathways.

Deuterium labeling provides a powerful method for mechanistic investigations in both organic and organometallic reactions. acs.org For instance, a KIE analysis was used to probe the mechanism of styrene (B11656) elimination from sulfilimines. acs.org By synthesizing a deuterated sulfilimine, a primary isotope effect of 5.4 was determined, indicating significant C-H bond cleavage in the transition state, which supported a concerted elimination mechanism. acs.org

In another study, deuterium labeling experiments were crucial in understanding a base-controlled rhodium(III)-catalyzed reaction of 2-arylindoles with α-Cl ketones. acs.org These experiments, along with DFT calculations, helped to suggest the likely reactive sites for C-H alkylation and annulation. acs.org The expansion of such studies to new enzyme systems, novel catalyst materials, and complex molecular transformations will continue to be a vibrant area of research, providing fundamental insights that guide the design of more efficient processes.

Table 2: Applications of Kinetic Isotope Effect (KIE) in Mechanistic Studies

| System Studied | Key Finding from Deuterium Labeling | Reference |

|---|---|---|

| Styrene elimination from sulfilimines | Primary KIE of 5.4 suggests C-H bond cleavage in the transition state. | acs.org |

| Rh(III)-catalyzed C-H functionalization | Helped identify likely reactive sites for alkylation and annulation. | acs.org |

| Ruthenium-catalyzed deuteration of amines | Revealed selective deuterium incorporation at α and β positions, indicating an enamine intermediate. | acs.org |

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental work and computational modeling represents a powerful paradigm in modern chemical research. researchgate.net Future investigations into deuterated ketones like Acetophenone-d3 will increasingly leverage this combined approach to gain a comprehensive understanding of their structure, reactivity, and role in chemical processes.

Computational methods, such as Density Functional Theory (DFT), can predict spectroscopic parameters, model reaction pathways, and calculate transition state energies. researchgate.netrsc.org These predictions guide experimental design and help interpret complex results. For example, DFT calculations were used alongside experimental data to understand the mechanism of a rhodium-catalyzed reaction, providing strong support for the proposed pathways. acs.org Similarly, computational analysis strongly supported the proposed concerted elimination mechanism in a study of sulfilimines, complementing the experimental KIE data. acs.org

This integrated experiment-theory approach is not limited to reaction mechanisms. It is also used to characterize the structure and biological activity of new metal complexes and to understand the properties of molecules in astrophysical environments. researchgate.netrsc.org As computational power grows and theoretical models become more accurate, the combination of in silico and laboratory experiments will become an indispensable tool for accelerating discovery in the chemistry of deuterated compounds.

Q & A

Basic Research Questions

Q. How is Acetophenone-alpha,alpha,alpha-d3 characterized using spectroscopic methods?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, the absence of proton signals in the methyl-d3 group (due to deuteration) confirms isotopic purity. MS analysis identifies molecular ion peaks ([M]+) and fragmentation patterns, with deuterium substitution altering mass-to-charge ratios (e.g., m/z shifts of +3 for methyl-d3). NIST Chemistry WebBook provides validated spectral data for cross-referencing .

Q. What safety protocols are essential for handling Acetophenone-alpha,alpha,alpha-d3 in laboratory settings?

- Methodological Answer : Use tight-sealing safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Conduct work in a fume hood to minimize inhalation risks. Follow OSHA respirator standards (29 CFR 1910.134) if exposure limits are exceeded. Hygiene practices include frequent handwashing and decontamination of surfaces post-experiment .

Q. What synthetic routes are commonly employed to prepare Acetophenone-alpha,alpha,alpha-d3?

- Methodological Answer : Deuterated methyl groups are introduced via acid-catalyzed exchange reactions using D2O or deuterated reagents (e.g., CD3I). Alternative methods include catalytic deuteration of prochiral ketones or Grignard reactions with deuterated methylmagnesium bromide. Purity is verified via gas chromatography (GC) coupled with isotopic ratio analysis .

Advanced Research Questions

Q. How do isotopic effects (deuteration) in Acetophenone-alpha,alpha,alpha-d3 influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, slowing reaction kinetics (kinetic isotope effect, KIE). For example, in aldol condensation, C-D bonds require higher activation energy than C-H bonds, altering rate constants. Quantify KIE using Arrhenius plots or computational methods (e.g., DFT calculations) to compare activation barriers for protonated vs. deuterated analogs .

Q. What strategies resolve contradictions in kinetic data reported for deuterated acetophenone derivatives?

- Methodological Answer : Apply Krippendorff’s Alpha (α ≥ 0.80) to assess inter-rater reliability in data interpretation. If α < 0.67, re-examine experimental variables (e.g., solvent polarity, temperature control) or analytical techniques (e.g., calibration of GC-MS instruments). Cross-validate findings with literature using systematic reviews and meta-analyses, prioritizing studies with robust methodological transparency .

Q. How can chromatographic separation parameters be optimized for Acetophenone-alpha,alpha,alpha-d3 in complex mixtures?

- Methodological Answer : Adjust mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to enhance resolution. Deuterated compounds exhibit slight retention time shifts compared to non-deuterated analogs due to hydrophobicity differences. Validate separations using high-resolution MS or isotope-labeled internal standards. Document uncertainties in retention indices to improve reproducibility .

Methodological Considerations

- Data Reliability : Use Krippendorff’s Alpha to evaluate inter-coder agreement in spectral interpretation or kinetic modeling. Values ≥ 0.80 indicate robust consensus .

- Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over secondary summaries. Cross-reference NIST data for spectral validation .

- Experimental Design : Incorporate isotope-specific controls (e.g., protonated acetophenone) to isolate deuteration effects. Document deviations from published protocols to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.